molecular formula C9H15NO5 B1444809 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid CAS No. 1035351-06-4

1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid

货号: B1444809
CAS 编号: 1035351-06-4
分子量: 217.22 g/mol
InChI 键: JUVBVTZAIHSJDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid (CAS 1035351-06-4) is a high-purity chemical building block designed for advanced research and development. This compound features a molecular formula of C9H15NO5 and a molecular weight of 217.22 g/mol . It is characterized by the presence of two protected functional groups—a tert-butoxycarbonyl (Boc) group and a carboxylic acid—on a saturated azetidine ring, making it a versatile intermediate for constructing more complex molecules. The compound is typically supplied as a solid and should be stored sealed in a dry environment, ideally between 2-8°C, to maintain stability . Its primary research value lies in its application in organic synthesis and medicinal chemistry, where it serves as a key precursor for the synthesis of bis-N-heterocyclic compounds and other pharmacologically active structures . As a bifunctional scaffold, it is particularly useful in the design and synthesis of potential active pharmaceutical ingredients (APIs). This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can access detailed handling and safety information, including hazard statements (e.g., H302, H315, H319, H335), in the provided Safety Data Sheet .

属性

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-8(2,3)15-7(13)10-4-9(14,5-10)6(11)12/h14H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVBVTZAIHSJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035351-06-4
Record name 1-[(tert-butoxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Industrial-Scale Preparation via Cyclization and Protection

Cyclization Reaction and Boc Protection (Patent CN111362852A)

A notable industrially applicable method involves the cyclization of a precursor compound followed by Boc protection and subsequent transformations:

  • Step 1: Cyclization of a compound (formula II) with ammonium salts to form an intermediate azetidine derivative.
  • Step 2: Protection of the nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in methylene chloride at 10–40 °C for 3–4 hours.
  • Step 3: Acidic hydrolysis using aqueous citric acid to convert the 3,3-dimethoxy intermediate to the 3-azetidinone.
  • Step 4: Neutralization with sodium bicarbonate and crystallization from hexane to isolate 1-(tert-butoxycarbonyl)-3-azetidinone with yields around 85%.

This method highlights:

  • Use of environmentally friendlier solvents compared to older methods (avoiding dioxane and DMSO).
  • High yield and scalability for industrial production.
  • Purification by crystallization to improve product quality.

Table 1: Key Reaction Conditions and Yields from Patent CN111362852A

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40 °C, 3-4 h 91 Stirring, dropwise addition
Acidic Hydrolysis 10% aqueous citric acid, 20-40 °C, 3-4 h - Conversion of dimethoxy to ketone
Neutralization & Crystallization NaHCO3, hexane crystallization, 5-10 °C 85.4 Purification step

The final product, 1-tert-butoxycarbonyl-3-azetidinone, is a close precursor to the hydroxycarboxylic acid form, which can be further functionalized or hydrolyzed as needed.

Synthesis via Hydrogenation and Boc Protection (Laboratory Scale)

Hydrogenation of 3,3-Dimethoxyazetidine Derivatives

  • Starting from 1-benzyl-3,3-dimethoxy-azetidine, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (0.1–0.5 MPa) at 60–80 °C for 6–10 hours yields 3,3-dimethoxy-azetidine.
  • Subsequent Boc protection is performed by reacting with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10–40 °C.
  • Final acidic hydrolysis converts the dimethoxy group to the ketone or hydroxy functionality.

This method is suitable for medium-scale synthesis and provides a relatively high yield (~89% for hydrogenation step).

Alternative Route via 1-(Diphenylmethyl)-3-azetidinol Hydrochloride (Literature Synthesis)

A laboratory-scale synthesis reported involves:

  • Preparation of the free base from 1-(diphenylmethyl)-3-azetidinol hydrochloride by treatment with aqueous sodium carbonate in dichloromethane at room temperature.
  • Boc protection by hydrogenation with di-tert-butyl dicarbonate and Pd/C in tetrahydrofuran under hydrogen atmosphere (30 psi) for 18 hours.
  • Purification by chromatography yields tert-butyl 3-hydroxyazetidine-1-carboxylate with ~91% yield.

This method is well-documented and provides a clean route to the Boc-protected hydroxyazetidine intermediate, which can be further converted to the carboxylic acid derivative by standard hydrolysis.

Synthesis via Halogenated Azetidine Intermediates and Subsequent Functionalization

A recent research approach involves:

  • Preparation of halogenated azetidine derivatives (e.g., tert-butyl 3-bromoazetidine-1-carboxylate).
  • Nucleophilic substitution with potassium acetate in DMSO at 80 °C to introduce the acetoxy group.
  • Hydrolysis with potassium hydroxide to yield the hydroxyazetidine derivative.
  • Final hydrolysis under basic conditions to afford the carboxylic acid.

This route allows for diverse functional group modifications and is useful for synthesizing substituted azetidines with various protecting groups and side chains.

Comparative Analysis of Preparation Methods

Feature Industrial Cyclization & Boc Protection Hydrogenation Route Halogenated Intermediate Route
Starting Materials Cyclization precursors, ammonium salts 1-Benzyl-3,3-dimethoxy-azetidine 3-Bromoazetidine derivatives
Key Reagents Di-tert-butyl dicarbonate, triethylamine Di-tert-butyl dicarbonate, Pd/C Potassium acetate, KOH, DMSO
Reaction Conditions Mild temperatures (10–40 °C), aqueous acid hydrolysis Hydrogenation (30 psi H2, RT to 80 °C) Heating in DMSO at 80 °C, basic hydrolysis
Yields High (85–91%) High (89–91%) Moderate to good (quantitative hydrolysis)
Environmental Considerations Avoids toxic solvents like dioxane and DMSO Uses Pd/C catalyst, hydrogen gas Uses DMSO solvent, requires base work-up
Scalability Suitable for industrial scale Suitable for lab to pilot scale More suited for research scale

Summary of Research Findings

  • The industrial patent method (CN111362852A) offers a robust, high-yield, and environmentally friendlier process for preparing 1-(tert-butoxycarbonyl)-3-azetidinone, a close precursor to the target acid.
  • Hydrogenation routes provide clean conversion of protected intermediates and are widely used in laboratory synthesis.
  • Halogenated azetidine intermediates enable functional group diversification but involve harsher conditions and solvents.
  • Purification steps like crystallization and chromatography are critical for obtaining high-purity products.
  • Boc protection is consistently achieved using di-tert-butyl dicarbonate under mild base conditions.
  • Hydrolysis to the carboxylic acid can be accomplished under acidic or basic conditions depending on the intermediate.

化学反应分析

Types of Reactions

1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various oxidizing agents for oxidation. The reactions typically occur under mild conditions, making them suitable for sensitive substrates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxyl group yields a carbonyl compound .

科学研究应用

Pharmaceutical Applications

  • Intermediate for Drug Synthesis :
    • This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs targeting conditions such as cancer, autoimmune disorders, and inflammatory diseases .
    • For instance, it plays a role in synthesizing Janus kinase inhibitors, which are crucial for immunosuppression and treating transplant rejection .
  • Antiviral Agents :
    • The compound is also involved in the preparation of HCV protease inhibitors, which are effective against Hepatitis C virus genotype 1 infections .
  • Antibacterial Compounds :
    • Derivatives of this compound have shown potential in developing aminoglycoside antibiotics due to their ability to inhibit bacterial growth .
  • Modulators of Cellular Pathways :
    • Bicyclic derivatives synthesized from 1-(tert-butoxycarbonyl)-3-hydroxyazetidine have been identified as modulators of phosphoinositide 3-kinase (PI3K), which is implicated in various diseases including cancer and metabolic disorders .

Case Study 1: Synthesis of Janus Kinase Inhibitors

A study demonstrated the synthesis of a series of Janus kinase inhibitors using 1-Boc-3-hydroxyazetidine as a starting material. The inhibitors showed promising results in preclinical trials for treating autoimmune diseases.

Case Study 2: Development of HCV Protease Inhibitors

Research highlighted the successful application of this compound in synthesizing novel HCV protease inhibitors. These compounds were evaluated for their efficacy against Hepatitis C virus replication in vitro, showing significant antiviral activity.

Industrial Applications

The scalability of synthesizing 1-(tert-butoxycarbonyl)-3-hydroxyazetidine makes it suitable for industrial applications. Its high yield and versatility allow for large-scale production processes that can be adapted for various pharmaceutical needs .

作用机制

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, such as with TFA, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to yield the free amine .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Substituent Variations on the Azetidine Ring

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituent at 3-Position Key Properties/Applications References
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid C₁₀H₁₇NO₅* 245.27 Hydroxyl (-OH) High polarity; potential for hydrogen bonding; used in peptide synthesis
1-(tert-Butoxycarbonyl)-3-cyanoazetidine-3-carboxylic acid C₁₀H₁₄N₂O₄ 226.23 Cyano (-CN) Enhanced electrophilicity; applications in click chemistry
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid C₁₀H₁₇NO₄ 215.25 Methyl (-CH₃) Reduced polarity; improved lipophilicity for membrane permeability
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid C₉H₁₅NO₄ 201.22 None Simpler structure; intermediate for further functionalization
1-(tert-Butoxycarbonyl)-3-(fluoromethyl)azetidine-3-carboxylic acid C₁₀H₁₅FNO₄ 247.23 Fluoromethyl (-CH₂F) Electron-withdrawing effects; potential in radiopharmaceuticals
Key Observations :
  • Polarity and Solubility: The hydroxyl and carboxylic acid groups in the target compound increase hydrophilicity compared to methyl or cyano derivatives, making it more suitable for aqueous reaction conditions .
  • Reactivity: Cyano and fluoromethyl substituents introduce electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions .

Ring Size Variations: Azetidine vs. Piperidine Analogs

Table 2: Ring Size Comparison
Compound Name Ring Size Molecular Formula Molecular Weight Key Differences References
This compound 4-membered C₁₀H₁₇NO₅ 245.27 Higher ring strain; constrained conformation
1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid 6-membered C₁₁H₁₉NO₅ 245.27 Reduced ring strain; flexible chair conformations
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid 6-membered C₁₃H₂₃NO₄ 265.33 Enhanced lipophilicity; drug candidate scaffold
Key Observations :
  • Conformational Flexibility : Piperidine derivatives adopt chair conformations, enabling diverse binding modes in biological targets compared to the rigid azetidine ring .
  • Synthetic Utility : Azetidines are often preferred in fragment-based drug design due to their ability to mimic peptide β-turns, while piperidines are common in alkaloid synthesis .

生物活性

1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid, a compound with potential pharmaceutical applications, has garnered interest due to its structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 201.25 g/mol
  • CAS Number : 1035351-06-4
  • Physical State : Solid at room temperature

The biological activity of this compound is primarily linked to its role as a potential inhibitor of metabolic enzymes. Notably, it has been studied for its effects on acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and increased fatty acid oxidation, making this compound a candidate for managing metabolic disorders such as obesity and type 2 diabetes .

1. Inhibition of Acetyl-CoA Carboxylase

Research indicates that compounds structurally related to this compound exhibit significant inhibition of ACC, leading to beneficial metabolic outcomes:

  • In vivo Studies : In obese Zucker rats, inhibitors of ACC reduced hepatic malonyl-CoA levels, promoting fatty acid oxidation .
  • In vitro Studies : Compounds similar to this azetidine derivative demonstrated efficacy in reducing triglyceride synthesis in HepG2 cells .

2. Anticancer Activity

The compound's structural analogs have been explored for their anticancer properties. For instance, azetidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of metabolic pathways involved in cell growth .

Case Study 1: Metabolic Syndrome Management

A study focused on the effects of ACC inhibitors derived from azetidine compounds demonstrated a reduction in body weight and improved insulin sensitivity in animal models. The administration of these inhibitors resulted in decreased levels of circulating lipids and enhanced fatty acid oxidation rates .

Case Study 2: Antitumor Activity

Another research highlighted the use of azetidine derivatives in cancer therapy. The compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
ACC InhibitionReduces lipogenesis and promotes fatty acid oxidation
Anticancer PropertiesInduces apoptosis in cancer cell lines
Metabolic EffectsImproves insulin sensitivity in obese models
Structural AnalysisInsights into binding interactions with ACC

常见问题

Basic: What are the recommended synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to 3-hydroxyazetidine-3-carboxylic acid derivatives?

Answer:
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For hydroxyl-containing substrates like 3-hydroxyazetidine derivatives, activation with 4-dimethylaminopyridine (DMAP) may enhance reactivity. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, with purification by flash chromatography using ethyl acetate/hexane gradients. Post-synthesis, confirm Boc incorporation via FTIR (C=O stretch at ~1680–1720 cm⁻¹) and ¹³C NMR (quaternary carbon signal at ~80–85 ppm) .

Basic: How can the stereochemical integrity of 3-hydroxyazetidine derivatives be preserved during Boc protection?

Answer:
To minimize epimerization at the 3-hydroxy position:

  • Conduct reactions at low temperatures (0–4°C).
  • Use non-polar solvents (e.g., DCM) to reduce nucleophilic activation of the hydroxyl group.
  • Avoid prolonged exposure to strong bases. Post-synthesis, analyze stereopurity via chiral HPLC or optical rotation measurements. Cross-validate with X-ray crystallography if crystalline derivatives are obtained .

Advanced: What analytical strategies resolve conflicting spectral data (e.g., NMR shifts) reported for Boc-protected azetidines across studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。